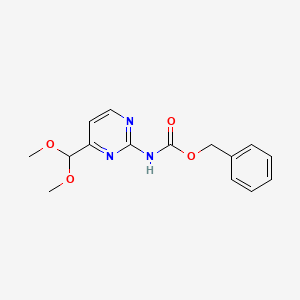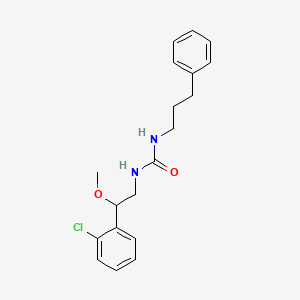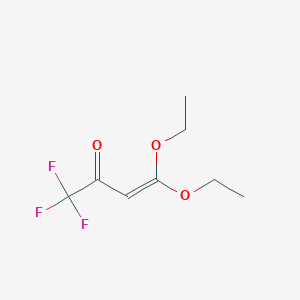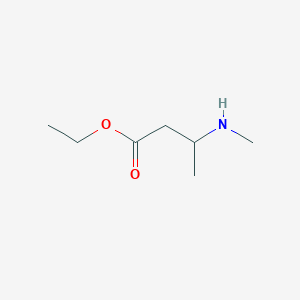
Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate: is a heterocyclic compound that features a pyrimidine ring substituted with a dimethoxymethyl group at the 4-position and a carbamate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a formylation reaction using dimethylformamide and a suitable formylating agent such as phosphorus oxychloride.
Carbamate Formation: The final step involves the reaction of the pyrimidine derivative with benzyl chloroformate in the presence of a base like triethylamine to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced under mild conditions to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules.
Biology
Biological Probes: The compound can be used to design biological probes for studying enzyme activity or protein interactions.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with receptor sites to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-methoxymethyl)pyrimidin-2-yl)carbamate
- Benzyl (4-ethoxymethyl)pyrimidin-2-yl)carbamate
Uniqueness
Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate is unique due to the presence of the dimethoxymethyl group, which can
Properties
IUPAC Name |
benzyl N-[4-(dimethoxymethyl)pyrimidin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-20-13(21-2)12-8-9-16-14(17-12)18-15(19)22-10-11-6-4-3-5-7-11/h3-9,13H,10H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODMXUDPCHUAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)NC(=O)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane](/img/structure/B2668591.png)






![1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane](/img/structure/B2668602.png)

![2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide](/img/structure/B2668605.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2668606.png)

